6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID -

6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Catalog Number: EVT-5260855
CAS Number:
Molecular Formula: C14H14ClNO3
Molecular Weight: 279.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a synthetic organic compound that belongs to the class of carboxylic acid derivatives. It is characterized by a cyclohexene ring structure substituted with a carboxylic acid group at position 1 and a carboxamide group at position 6. The carboxamide group is further substituted with a 4-chlorophenyl group. This compound has been explored in scientific research, particularly in the context of stereoselective synthesis and homogeneous hydrogenation. []

Synthesis Analysis

The synthesis of 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid involves a multi-step process. A key step is the aldol reaction of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with α-methylcinnamaldehyde. This reaction yields a mixture of threo and erythro diastereoisomers of 3-(3-aryl-1-hydroxy-2-methylprop-2-enyl)-7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-ones. []

The desired diastereoisomer, erythro-3-(3-aryl-1-hydroxy-2-methylprop-2-enyl)-7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, is isolated by chromatography and subjected to "directed" homogeneous hydrogenation. This hydrogenation reaction, catalyzed by [RhI(cod)(diphos-4)]ClO4 (cod = cycloocta-1,5-diene, diphos-4 = butane-1,4-diylbis[diphenylphosphine]), results in the formation of a mixture of erythro,erythro and erythro,threo diastereoisomers. []

The erythro,erythro diastereoisomer, containing the target 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid moiety, is then isolated by chromatography. Subsequent hydrolysis of this diastereoisomer yields the final product. []

Molecular Structure Analysis

The molecular structure of 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid has been confirmed by X-ray crystallography. [] The compound exhibits specific stereochemistry at multiple chiral centers within the cyclohexene ring. The carboxylic acid and carboxamide substituents adopt distinct orientations due to steric effects and potential intramolecular hydrogen bonding.

Chemical Reactions Analysis
  • Aldol Reaction: The aldol reaction between 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and α-methylcinnamaldehyde is crucial for constructing the carbon skeleton of the target compound. This reaction proceeds with a certain degree of diastereoselectivity. []
  • Homogeneous Hydrogenation: The "directed" homogeneous hydrogenation, catalyzed by a rhodium complex, is another significant reaction that introduces stereochemistry at specific positions within the cyclohexene ring. This reaction also exhibits diastereoselectivity. []
  • Hydrolysis: The hydrolysis reaction of the erythro,erythro diastereoisomer obtained from the hydrogenation step cleaves the benzodiazepine ring and releases the final product, 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. []
Applications

The primary application of 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid reported in the literature is its role as a chiral synthon in the diastereoselective synthesis of α-amino-β-hydroxy-γ-methyl carboxylic acids. [] These polysubstituted amino acids are potentially valuable building blocks for the synthesis of biologically active molecules.

(1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid

Compound Description: (1R,6S)-6-methoxycarbonyl-3-cyclohexene-1-carboxylic acid is a versatile chiral synthon used for introducing chiral centers into the cyclohexene skeleton. It is obtained by enantioselective hydrolysis of the corresponding meso diester with pig liver esterase, a process that can be easily scaled up to hundreds of grams. This chiral monoester can be further converted into various stereoisomers of 1-amino-2-alkoxycarbonyl-4-cyclohexene derivatives in an enantio- and stereocontrolled manner. These derivatives serve as potential key intermediates in synthesizing biologically relevant compounds, such as aminocyclitol and carbapenem antibiotics.

Relevance: This compound shares the core 3-cyclohexene-1-carboxylic acid structure with 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid. The main difference lies in the presence of a methoxycarbonyl group at position 6 instead of the [(4-chlorophenyl)amino]carbonyl substituent. The paper highlights the use of this chiral synthon in creating a variety of related cyclohexene derivatives, showcasing the potential for modifying the 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid structure for different applications.

1,2-bis[N,N’-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]pentane (L1) and 1,2-bis[N,N’-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]hexane (L2)

    Anion titration studies showed a good affinity of L1 towards phosphate anions, as indicated by a red shift in the UV-Vis spectrum at the amide region.

    Relevance: While these compounds differ significantly from 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid in overall structure, they both belong to the chemical class of carboxylic acid amides. This relationship highlights the versatility of the amide functional group in creating molecules with diverse properties and functionalities.

    4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic acid butyl ester (ACT-246475) and its prodrug (ACT-281959)

    Compound Description: ACT-246475 is a potent P2Y12 receptor antagonist, displaying efficacy in a rat ferric chloride thrombosis model. Its prodrug, ACT-281959, enhances its bioavailability for oral administration. ACT-246475 demonstrates a wider therapeutic window than clopidogrel in a rat surgical blood loss model, suggesting its potential as a safer antiplatelet agent.

    Relevance: Like 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, ACT-246475 possesses a carboxylic acid functional group. Furthermore, both compounds share similarities in their overall structural complexity, incorporating multiple ring systems and diverse functional groups.

    1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739)

    Compound Description: NTRC-739 is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2). It exhibits analgesic effects in various pain models, including thermal, mechanical, and chemical stimuli. NTRC-739 shows promise in relieving pain associated with peripheral neuropathies.

    Relevance: NTRC-739 and 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid are both carboxylic acids with complex structures featuring aromatic rings and amide linkages. The shared structural features suggest potential avenues for exploring modifications to 6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid, particularly targeting interactions with biological receptors.

    Properties

    Product Name

    6-[(4-CHLOROANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID

    IUPAC Name

    6-[(4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

    Molecular Formula

    C14H14ClNO3

    Molecular Weight

    279.72 g/mol

    InChI

    InChI=1S/C14H14ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-2,5-8,11-12H,3-4H2,(H,16,17)(H,18,19)

    InChI Key

    MCFXEHRWUFEHHB-UHFFFAOYSA-N

    SMILES

    C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)O

    Canonical SMILES

    C1C=CCC(C1C(=O)NC2=CC=C(C=C2)Cl)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.